7-O-Methyl morroniside

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

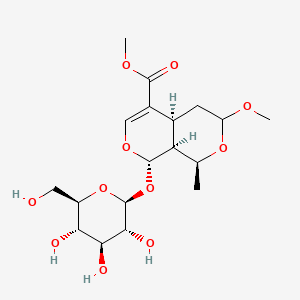

methyl (1S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O11/c1-7-12-8(4-11(24-2)27-7)9(16(23)25-3)6-26-17(12)29-18-15(22)14(21)13(20)10(5-19)28-18/h6-8,10-15,17-22H,4-5H2,1-3H3/t7-,8+,10+,11?,12+,13+,14-,15+,17-,18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZODPOCIKVLNIL-BSUNYROJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC(O1)OC)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H](CC(O1)OC)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-O-Methyl Morroniside: Natural Sources and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyl morroniside (B1252140) is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies for 7-O-Methyl morroniside, catering to the needs of researchers, scientists, and professionals in drug development. The information presented herein is curated from scientific literature to facilitate further research and application of this promising natural compound.

Natural Sources and Distribution

This compound is primarily found within the plant kingdom, with its most significant concentrations located in the fruits of Cornus officinalis Sieb. et Zucc., a plant extensively used in traditional Chinese medicine.[1][2] This species belongs to the Cornaceae family, which is a known reservoir of various iridoid glycosides. While Cornus officinalis is the most cited source, the compound is also found in other species of the Cornus genus, such as Cornus mas (Cornelian cherry). The distribution of this compound can vary depending on the plant part, geographical location, and harvesting time.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and related iridoid glycosides in their primary natural sources. It is important to note that specific quantitative data for this compound is limited in publicly available literature, with many studies focusing on the more abundant morroniside and loganin.

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Cornus officinalis | Fruit | Morroniside | 0.37% - >1% (dry weight) | [3] |

| Cornus officinalis | Fruit | Loganin | Varies significantly by region | [3] |

| Cornus officinalis | Fruit | This compound | Present, but specific quantification is not widely reported | [4] |

Experimental Protocols

Extraction and Isolation of this compound from Cornus officinalis Fruit

The following is a generalized protocol for the extraction and isolation of this compound, synthesized from various reported methods for iridoid glycosides from Cornus species.[5][6]

1. Sample Preparation:

-

Air-dry the fruits of Cornus officinalis and grind them into a coarse powder.

2. Extraction:

-

Method A: Hot Water Extraction

-

Reflux the powdered plant material with distilled water.

-

Filter the extract and concentrate it under reduced pressure.

-

Precipitate the concentrated extract by adding a four-fold volume of ethanol (B145695).

-

Centrifuge to remove polysaccharides and other precipitates.

-

Collect the supernatant and evaporate the solvent.[5]

-

-

Method B: Ethanol Reflux Extraction

-

Reflux the powdered plant material with 75% ethanol.[5]

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

3. Purification:

-

Macroporous Resin Chromatography:

-

Dissolve the crude extract in water and apply it to a pre-treated macroporous resin column (e.g., D101 or AB-8).[5]

-

Wash the column with distilled water to remove sugars and other highly polar impurities.

-

Elute the iridoid glycosides with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol).[5]

-

Collect the fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Silica (B1680970) Gel Column Chromatography:

-

Subject the enriched fractions from the macroporous resin to silica gel column chromatography.

-

Elute with a gradient of chloroform-methanol or a similar solvent system.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification to obtain high-purity this compound, use a reversed-phase C18 column with a mobile phase consisting of a gradient of methanol (B129727) or acetonitrile (B52724) in water.

-

Quantification of this compound by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in complex matrices. The following is a representative protocol.

1. Sample Preparation for Quantification:

-

Accurately weigh the powdered plant material.

-

Extract with a known volume of solvent (e.g., 50% methanol) using ultrasonication for approximately 45 minutes.[7]

-

Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before injection into the UPLC-MS/MS system.[7]

2. UPLC-MS/MS Instrumental Conditions (Representative):

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).[8]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 0.4 mL/min.[9]

-

Column Temperature: 35 °C.[9]

-

Injection Volume: 1 µL.[9]

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for morroniside.[8]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (for Morroniside as a reference): Precursor ion [M+HCOOH-H]⁻ at m/z 451 and product ion at m/z 243.[2] Specific transitions for this compound would need to be optimized but would be based on its molecular weight of 420.4 g/mol .

3. Method Validation:

-

The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and stability according to standard guidelines.[7][9][10]

Visualizations

Experimental Workflow for Extraction and Isolation

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A review of the sources and pharmacological research of morroniside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globethesis.com [globethesis.com]

- 7. Development and Validation of a UPLC-MS/MS Method for the Quantification of Components in the Ancient Classical Chinese Medicine Formula of Guyinjian | MDPI [mdpi.com]

- 8. A UPLC-MS/MS method for comparative pharmacokinetics study of morusin and morin in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. UPLC-MS/MS method for bioequivalence study of oral drugs of meldonium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isolation and Discovery of 7-O-Methyl Morroniside from Cornus officinalis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation, discovery, and characterization of 7-O-Methyl morroniside (B1252140), an iridoid glycoside found in the medicinal plant Cornus officinalis. This document details the experimental protocols for its extraction and purification, presents its physicochemical and spectroscopic data, and explores its potential biological activities, with a focus on its anti-inflammatory mechanisms.

Introduction to Cornus officinalis and its Bioactive Iridoid Glycosides

Cornus officinalis, commonly known as the Japanese cornelian cherry, is a species of flowering plant in the dogwood family Cornaceae. It has been used for centuries in traditional Chinese medicine to treat a variety of ailments. The fruit of C. officinalis is rich in bioactive compounds, including iridoid glycosides, which are a class of monoterpenoids known for their diverse pharmacological effects. Among these is 7-O-Methyl morroniside, a derivative of the more commonly studied morroniside.

Experimental Protocols: Isolation and Purification of this compound

The following protocol is a comprehensive methodology for the isolation and purification of this compound from the dried fruit of Cornus officinalis. This protocol is based on established methods for the separation of iridoid glycosides from this plant material.

2.1. Extraction

-

Preparation of Plant Material: The dried, pitted fruits of Cornus officinalis are coarsely powdered using a mechanical grinder.

-

Solvent Extraction: The powdered material is subjected to heated reflux extraction with 70-80% ethanol. The extraction is typically repeated three times to ensure a comprehensive extraction of the target compounds.

-

Concentration: The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2. Liquid-Liquid Partitioning

-

Suspension: The crude extract is suspended in water.

-

Fractionation: The aqueous suspension is sequentially partitioned with solvents of increasing polarity, typically petroleum ether, ethyl acetate (B1210297), and n-butanol. This process separates compounds based on their polarity. The iridoid glycosides, including this compound, are expected to be enriched in the ethyl acetate and n-butanol fractions.

2.3. Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The n-butanol fraction, which is rich in iridoid glycosides, is subjected to silica gel column chromatography.

-

Gradient Elution: The column is eluted with a gradient of dichloromethane-methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound are pooled and may require further purification using techniques such as Flash Chromatography or preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C₁₈H₂₈O₁₁ |

| Molecular Weight | 420.41 g/mol |

| Mass Spectrometry | [M-H]⁻ at m/z 419.15589 |

| ¹H NMR Data | Not available in the searched literature. |

| ¹³C NMR Data | Not available in the searched literature. |

Table 2: Quantitative Data for the Isolation of this compound

| Parameter | Value |

| Purity | ≥98% (as referenced from commercial suppliers) |

| Yield | Not available in the searched literature. |

Visualization of Experimental and Logical Relationships

4.1. Experimental Workflow

The following diagram illustrates the key stages in the isolation and purification of this compound from Cornus officinalis.

4.2. Putative Anti-Inflammatory Signaling Pathway

Based on the known anti-inflammatory mechanism of the closely related compound morroniside, this compound is hypothesized to exert its effects through the TRAF6-mediated NF-κB and MAPK signaling pathways.[1][2]

Biological Activity and Mechanism of Action

While specific studies on the biological activities of this compound are limited, the activities of its parent compound, morroniside, are well-documented. Morroniside exhibits a range of pharmacological effects, including neuroprotective, anti-diabetic, and potent anti-inflammatory properties.

The anti-inflammatory effects of morroniside are attributed to its ability to modulate key signaling pathways involved in the inflammatory response.[1][2] It has been shown to inhibit the TRAF6-mediated activation of NF-κB and MAPK signaling pathways.[1][2] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like COX-2.[1][2] Given the structural similarity, it is highly probable that this compound shares a similar mechanism of action, making it a promising candidate for the development of novel anti-inflammatory agents.

Conclusion

This compound is a naturally occurring iridoid glycoside from Cornus officinalis with significant potential for therapeutic applications, particularly in the realm of anti-inflammatory drug discovery. This guide provides a comprehensive framework for its isolation and purification, alongside the available analytical data. While further research is required to fully elucidate its complete spectroscopic profile, biological activities, and therapeutic efficacy, the information presented herein serves as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development.

References

A Technical Guide to the Neuroprotective Mechanisms of 7-O-Methylmorroniside

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms underpinning the neuroprotective effects of 7-O-Methylmorroniside (MM), an iridoid glycoside derived from Cornus officinalis. The compound has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases by modulating key cellular pathways involved in oxidative stress, inflammation, and apoptosis.

Core Neuroprotective Actions

7-O-Methylmorroniside exerts its neuroprotective effects through a multi-targeted approach, primarily by:

-

Combating Oxidative Stress: Upregulating endogenous antioxidant defense systems.

-

Suppressing Neuroinflammation: Modulating microglial activation and reducing pro-inflammatory cytokine production.

-

Inhibiting Apoptosis: Regulating the expression of key proteins in the apoptotic cascade to promote neuronal survival.

Attenuation of Oxidative Stress

Oxidative stress is a major contributor to neuronal damage in neurodegenerative disorders. MM enhances the cellular antioxidant capacity primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1]

The Nrf2/ARE Signaling Pathway

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[2][3] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus.[4] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.[3][5]

7-O-Methylmorroniside has been shown to induce the expression of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), both in vivo and in vitro.[6] This activation leads to an increased synthesis of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), and enhances the levels of reduced glutathione (B108866) (GSH).[6][7][8] This cascade effectively reduces the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, thereby protecting neurons from oxidative damage.[1][8]

Caption: Nrf2-mediated antioxidant response activated by 7-O-Methylmorroniside.

Quantitative Data on Antioxidant Effects

| Model System | Toxin/Stress | Compound/Dose | Outcome | Result | Reference |

| SH-SY5Y Cells | H₂O₂ | Cornus officinalis (CC) / FCC | ROS Generation | Significantly Inhibited | [7] |

| SH-SY5Y Cells | H₂O₂ | Cornus officinalis (CC) / FCC | SOD, CAT Gene Expression | Significantly Increased | [7] |

| PC12 Cells | MPP⁺ | Morroniside (B1252140) | Nrf2, HO-1 Expression | Induced Expression | [6] |

| OLN-93 Cells | H₂O₂ | Morroniside (200 µM) | ROS & MDA Levels | Attenuated Increase | [8] |

| OLN-93 Cells | H₂O₂ | Morroniside (200 µM) | SOD Activity | Enhanced Activity | [8] |

| 5xFAD Mice | Aβ₂₅₋₃₅ | MorA (0.5 µM) | ROS Levels | Decreased | [9] |

Experimental Protocol: ROS Measurement

Methodology for Detecting Intracellular ROS using DCFH-DA:

-

Cell Culture: Plate cells (e.g., SH-SY5Y or OLN-93) in a 96-well plate and culture until they reach approximately 80% confluency.

-

Pre-treatment: Treat the cells with varying concentrations of 7-O-Methylmorroniside for a predetermined period (e.g., 24 hours).

-

Induction of Oxidative Stress: Expose the cells to an oxidative agent like H₂O₂ or MPP⁺ for the specified time as per the experimental design.

-

Staining: Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free media for 30 minutes at 37°C in the dark.

-

Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence spectrophotometer with an excitation wavelength of 490 nm and an emission wavelength of 525 nm.[8]

-

Data Analysis: Quantify the relative fluorescence units (RFU) to determine the levels of intracellular ROS. A decrease in fluorescence in MM-treated groups compared to the toxin-only group indicates a reduction in ROS.

Anti-Inflammatory Mechanisms

Neuroinflammation, often mediated by activated microglia, is a hallmark of neurodegenerative diseases.[10][11] 7-O-Methylmorroniside exhibits potent anti-inflammatory properties by modulating microglial polarization and inhibiting key pro-inflammatory signaling pathways.

Modulation of Microglial Activation

Morroniside has been shown to promote the polarization of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[12] This shift is crucial for resolving inflammation and promoting tissue repair. This process is partly mediated by the p38β mitogen-activated protein kinases (MAPK) pathway, leading to an increased expression of the anti-inflammatory cytokine Interleukin-10 (IL-10).[12] IL-10, in turn, can suppress the expression of pro-inflammatory cytokines like TNF-α and IL-1β, thereby dampening the inflammatory cascade.[12]

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a critical signaling cascade that promotes cell survival and inhibits inflammation.[13][14][15] 7-O-Methylmorroniside has been demonstrated to activate this pathway.[8] Activation of PI3K leads to the phosphorylation and activation of Akt (p-Akt).[8] Phosphorylated Akt can then modulate downstream targets to suppress apoptosis and inflammation. For instance, Akt can inhibit the activity of Glycogen Synthase Kinase-3β (GSK-3β), a protein implicated in pro-inflammatory responses and neuronal apoptosis.[14] The activation of the PI3K/Akt pathway by MM represents a key mechanism for its neuroprotective effects against oxidative stress-induced cell injury.[8]

Caption: PI3K/Akt survival pathway activated by 7-O-Methylmorroniside.

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process that, when dysregulated, leads to excessive neuronal loss in neurodegenerative diseases.[16][17][18] 7-O-Methylmorroniside promotes neuronal survival by modulating the balance of pro- and anti-apoptotic proteins.

Regulation of the Bcl-2 Family

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[19] This family includes anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). The ratio of these proteins is a critical determinant of cell fate.[7] 7-O-Methylmorroniside has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax.[7][20] This shift in the Bax/Bcl-2 ratio helps to maintain mitochondrial membrane integrity and prevent the release of cytochrome c, a key step in initiating the caspase cascade.

Inhibition of Caspase Activation

Caspases are a family of proteases that execute the final stages of apoptosis.[19] Caspase-3 is a key effector caspase.[8] By upregulating Bcl-2 and activating the PI3K/Akt pathway, 7-O-Methylmorroniside effectively suppresses the activation of caspase-3, thereby blocking the final common pathway of apoptosis and preserving neuronal viability.[8][14]

Quantitative Data on Anti-Apoptotic Effects

| Model System | Toxin/Stress | Compound/Dose | Outcome | Result | Reference |

| SH-SY5Y Cells | H₂O₂ | Cornus officinalis (CC) / FCC | Bax/Bcl-2 Ratio | Regulated (Decreased) | [7][20] |

| OLN-93 Cells | H₂O₂ | Morroniside (200 µM) | Bcl-2 Expression | Suppressed Downregulation | [8] |

| OLN-93 Cells | H₂O₂ | Morroniside (200 µM) | Caspase-3 Activation | Suppressed Activation | [8] |

| 5xFAD Mice | Aβ₂₅₋₃₅ | MorA | Neuronal Apoptosis | Reduced Levels | [9] |

Experimental Protocol: Western Blot for Apoptotic Proteins

Workflow for Analyzing Protein Expression:

-

Sample Preparation: Culture and treat cells as described previously. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, p-Akt, Akt, Nrf2, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensity using densitometry software.

Caption: Standard workflow for Western Blot analysis of protein expression.

Conclusion

7-O-Methylmorroniside demonstrates a robust, multi-faceted mechanism of action in neuroprotection. By concurrently activating the Nrf2 and PI3K/Akt pathways, it effectively mitigates oxidative stress, suppresses neuroinflammation, and inhibits apoptosis. This complex interplay of signaling events underscores its potential as a promising therapeutic agent for the treatment of complex neurodegenerative diseases. Further research and clinical investigation are warranted to fully elucidate its therapeutic efficacy in humans.

References

- 1. Neuroprotective effects of morroniside from Cornus officinalis sieb. Et zucc against Parkinson's disease via inhibiting oxidative stress and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. njms.rutgers.edu [njms.rutgers.edu]

- 3. Nrf2 signaling: An adaptive response pathway for protection against environmental toxic insults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. MicroRNA-7 activates Nrf2 pathway by targeting Keap1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of morroniside from Cornus officinalis sieb. Et zucc against Parkinson’s disease via inhibiting oxidative stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Morroniside protects OLN-93 cells against H2O2-induced injury through the PI3K/Akt pathway-mediated antioxidative stress and antiapoptotic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 7-α-O-Methylmorroniside ameliorated brain injury in 5×FAD mice by regulating the gut microbiome and NMDAR2B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Neuroinflammation, Microglia and Implications for Anti-Inflammatory Treatment in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microglial M2 Polarization Mediated the Neuroprotective Effect of Morroniside in Transient MCAO-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 17. Apoptotic cell death regulation in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Molecular regulation of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Neuroprotective Effects of Cornus officinalis on Stress-Induced Hippocampal Deficits in Rats and H2O2-Induced Neurotoxicity in SH-SY5Y Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Potential Anti-Inflammatory Effects of 7-O-Methyl morroniside: A Technical Guide Based on the Profile of Morroniside

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anti-inflammatory effects of 7-O-Methyl morroniside (B1252140) is not extensively available in current scientific literature. This guide provides a comprehensive overview of the well-documented anti-inflammatory properties of its parent compound, morroniside. The information presented herein is intended to serve as a foundational resource for investigating the potential therapeutic effects of 7-O-Methyl morroniside, under the hypothesis that its activity may be similar to or enhanced compared to morroniside.

Introduction

Morroniside, an iridoid glycoside primarily extracted from Cornus officinalis (Shan Zhu Yu), has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory, neuroprotective, and anti-osteoporotic effects.[1][2][3][4] Its derivative, this compound, is a structurally similar compound that is also found in Cornus officinalis. While specific studies on the anti-inflammatory properties of this compound are limited, the extensive research on morroniside provides a strong basis for inferring its potential mechanisms and effects. This technical guide summarizes the key findings on the anti-inflammatory actions of morroniside, with a focus on its impact on crucial signaling pathways, to facilitate future research and development of this compound as a potential therapeutic agent.

Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways

Morroniside exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory mediators.

NF-κB Signaling Pathway:

The NF-κB pathway is a cornerstone of the inflammatory process. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus. This nuclear translocation initiates the transcription of pro-inflammatory genes. Morroniside has been shown to inhibit this cascade by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of p65.[1][5] This inhibitory action has been observed in various cell types, including macrophages and bone marrow stem cells.[5][6]

dot

Caption: Morroniside's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway:

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a critical role in transducing extracellular signals to cellular responses, including inflammation. Morroniside has been demonstrated to suppress the phosphorylation of p38 and JNK in response to inflammatory stimuli.[5] By inhibiting the activation of these key kinases, morroniside effectively downregulates the expression of downstream inflammatory mediators.

dot

Caption: Morroniside's inhibitory effect on the MAPK signaling pathway.

Quantitative Data on the Anti-Inflammatory Effects of Morroniside

The anti-inflammatory efficacy of morroniside has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Anti-Inflammatory Effects of Morroniside

| Cell Line | Inflammatory Stimulus | Morroniside Concentration | Measured Parameter | Result | Reference |

| RAW 264.7 Macrophages | LPS | 10, 50, 100 µM | NO Production | Dose-dependent decrease | [6] |

| RAW 264.7 Macrophages | LPS | 10, 50, 100 µM | TNF-α, IL-6, IL-1β | Dose-dependent decrease | [6] |

| Primary Chondrocytes | IL-1β | 2, 10, 50 µM | Cox-2, Mmp-3, Mmp-13 | Dose-dependent downregulation | [7][8] |

| Primary Chondrocytes | IL-1β | 50 µM | PGE2, Collagenase | Significant decrease | [8] |

| Bone Marrow Stem Cells (BMSCs) | LPS | 0-256 µM | IL-6, IL-1β | Inhibition of expression | [9] |

| Iris Pigment Epithelial (IPE) cells | LPS | Not specified | TNF-α, IL-6, IL-8 | Significant reduction | [10] |

Table 2: In Vivo Anti-Inflammatory Effects of Morroniside

| Animal Model | Condition | Morroniside Dosage | Measured Parameter | Result | Reference |

| db/db mice | Type 2 Diabetes | 20, 100 mg/kg/day | Hepatic NF-κB p65, Cox-2, iNOS | Dose-dependent downregulation | [11] |

| Mice | LPS-induced inflammatory bone loss | Not specified | Serum IL-6, IL-1β | Significant decrease | [9] |

| Mice | Destabilization of the medial meniscus (DMM)-induced osteoarthritis | 5, 20 mg/kg/day | Cartilage Cox-2, Mmp-3, Mmp-13 | Dose-dependent decrease | [7] |

| Denervated mice | Muscle atrophy | Not specified | Inflammatory mediators (IL-6, IL-1β, TNF-α) | Inhibition | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in the cited studies on morroniside.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages) in 96-well plates at a specified density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of morroniside for a predetermined duration (e.g., 24 hours).

-

MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Remove the supernatant and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

dot

Caption: Workflow for a typical MTT cell viability assay.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Culture and Treatment: Culture cells (e.g., RAW 264.7) in 24-well plates and treat with morroniside for 1 hour before stimulating with an inflammatory agent like LPS for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Incubation: Incubate the mixture at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Sample Preparation: Collect cell culture supernatants or serum from animal models.

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

-

Sample Incubation: Add the prepared samples to the wells and incubate.

-

Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate.

-

Enzyme Conjugate: Add an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase) and incubate.

-

Substrate Addition: Add a substrate solution to produce a colorimetric reaction.

-

Reaction Stoppage and Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength. Cytokine concentrations are determined from a standard curve.

Western Blotting for Signaling Proteins

-

Protein Extraction: Lyse treated cells or tissues in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p38, NF-κB p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software.

dot

Caption: General workflow for Western blotting analysis.

Conclusion and Future Directions

The available evidence strongly supports the anti-inflammatory properties of morroniside, primarily through the inhibition of the NF-κB and MAPK signaling pathways. These findings provide a solid rationale for investigating this compound as a potentially potent anti-inflammatory agent. Future research should focus on directly evaluating the anti-inflammatory efficacy of this compound in both in vitro and in vivo models. Comparative studies with morroniside would be particularly valuable to determine if the 7-O-methylation enhances its therapeutic potential. Key areas for future investigation include determining its IC50 values for the inhibition of inflammatory mediators, elucidating its precise molecular targets, and assessing its pharmacokinetic and safety profiles. Such studies will be instrumental in validating this compound as a promising candidate for the development of novel anti-inflammatory therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. A review of the sources and pharmacological research of morroniside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Morroniside Inhibits Inflammatory Bone Loss through the TRAF6-Mediated NF-κB/MAPK Signalling Pathway [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Antiosteoarthritic Effect of Morroniside in Chondrocyte Inflammation and Destabilization of Medial Meniscus-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Morroniside Inhibits Inflammatory Bone Loss through the TRAF6-Mediated NF-κB/MAPK Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Morroniside ameliorates lipopolysaccharide-induced inflammatory damage in iris pigment epithelial cells through inhibition of TLR4/JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The beneficial effects of morroniside on the inflammatory response and lipid metabolism in the liver of db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Morroniside ameliorates inflammatory skeletal muscle atrophy via inhibiting canonical and non-canonical NF-κB and regulating protein synthesis/degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 7-O-Methylmorroniside: A Technical Guide for Researchers

Introduction

7-O-Methylmorroniside, an iridoid glycoside primarily extracted from Cornus officinalis (Shan Zhu Yu), is emerging as a compound of significant interest in the field of drug discovery and development.[1][2] Traditionally used in Chinese medicine, recent scientific investigations have begun to unravel the molecular mechanisms underlying its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current state of research on 7-O-Methylmorroniside and its close analog, morroniside (B1252140), focusing on their potential therapeutic applications, underlying signaling pathways, and key experimental findings. This document is intended for researchers, scientists, and professionals in the field of drug development.

Therapeutic Applications and Mechanisms of Action

Research has highlighted the potential of 7-O-Methylmorroniside and morroniside across a spectrum of therapeutic areas, primarily focusing on neurodegenerative diseases, inflammatory conditions, and metabolic disorders.

Neuroprotection

A significant body of research points to the neuroprotective effects of these compounds. In a mouse model of Alzheimer's disease (5xA FAD mice), 7-α-O-Methylmorroniside demonstrated the ability to enhance learning and memory, and improve cognitive impairment.[3] Mechanistically, it was found to reduce neuronal apoptosis, oxidative stress, and levels of Aβ1-40, Aβ1-42, and p-Tau in brain tissues.[3] Furthermore, it modulated the gut microbiome, increasing the abundance of beneficial Lactobacillus and decreasing inflammation-associated Muribaculaceae and Prevotellaceae.[3] The neuroprotective effects appear to be mediated, at least in part, through the inhibition of the N-methyl-D-aspartate receptor 2B (NMDAR2B).[3]

In models of Parkinson's disease, morroniside has shown promise by restoring motor function and reducing neuronal injury in MPTP-induced mice.[4][5] It appears to exert its effects by activating the Nrf2/ARE signaling pathway, which boosts antioxidant capacity, and by inhibiting ferroptosis, an iron-dependent form of cell death.[4][5] Morroniside treatment led to increased glutathione (B108866) (GSH) levels, decreased malondialdehyde (MDA), and upregulation of ferroptosis-related proteins such as GPX4, SLC7A11, FTH-1, and FPN.[4][5]

Anti-inflammatory Activity

The anti-inflammatory properties of morroniside have been investigated in various contexts. In a model of inflammatory skeletal muscle atrophy, morroniside was found to inhibit both canonical and non-canonical NF-κB signaling pathways.[6] This led to a reduction in inflammatory mediators such as IL-6, IL-1β, and TNFα.[6] Additionally, morroniside demonstrated a protective effect in osteoarthritis models by reducing the expression of inflammatory markers like Cox-2, Mmp-3, and Mmp-13 in chondrocytes, also via inhibition of the NF-κB pathway.[7]

Metabolic and Other Disorders

Morroniside has shown potential in ameliorating diabetic complications. In type 2 diabetic db/db mice, it decreased elevated serum glucose and reduced oxidative stress and inflammation in the liver.[8][9] The compound was observed to down-regulate NF-κB, cyclooxygenase-2, and inducible nitric oxide synthase.[8] Furthermore, it has demonstrated hepatoprotective effects in non-alcoholic fatty liver disease (NAFLD) by mitigating oxidative stress and the inflammatory response.[10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical studies.

Table 1: In Vivo Neuroprotective Effects of 7-O-Methylmorroniside and Morroniside

| Compound | Model | Dosing Regimen | Key Outcomes | Reference |

| 7-α-O-Methylmorroniside | 5xAD Mice (Alzheimer's) | Not Specified | - Significantly reduced Aβ1-40, Aβ1-42, and p-Tau levels (P < 0.01)- Significantly reduced IL-1β, IL-6, and TNF-α levels (P < 0.01 or P < 0.05)- Significantly decreased apoptosis and ROS generation rate (P < 0.01 or P < 0.05)- Significantly reduced MDA levels and increased T-SOD expression (P < 0.01 or P < 0.05) | [3] |

| Morroniside | MPTP-induced Mice (Parkinson's) | 25, 50, and 100 mg/kg | - Restored impaired motor function- Dose-dependently increased TH expression | [4][5] |

Table 2: In Vitro Effects of 7-O-Methylmorroniside and Morroniside

| Compound | Cell Line | Treatment | Key Outcomes | Reference |

| 7-α-O-Methylmorroniside | Aβ25-35-induced N9 and PC12 cells | Not Specified | - Decreased apoptosis, ROS, and Ca2+ levels (P < 0.01 or P < 0.05) | [3] |

| Morroniside | IL-1β-induced Primary Chondrocytes | 2, 10, and 50 μM | - Decreased expression of Cox-2, Mmp3, and Mmp13 | [7] |

| Morroniside | H2O2-induced OLN-93 cells | Not Specified | - Attenuated increase in ROS and MDA levels | [11] |

Table 3: Pharmacokinetic Parameters of Morroniside in Mice (Intravenous Administration)

| Parameter | Value |

| T1/2(alpha) | 3.6 min |

| T1/2(beta) | 21.5 min |

| Vc | 0.647 L/kg |

| AUC | 27.15 mg/L·h |

| CL | 2.457 L/kg·h |

| Source:[12] |

Experimental Protocols

Animal Models

-

Alzheimer's Disease Model: 5x FAD mice were used to model Alzheimer's disease. Behavioral tests were conducted to assess learning and memory. Brain tissues were analyzed for pathological markers (Aβ1-40, Aβ1-42, p-Tau), inflammatory factors (IL-1β, IL-6, TNF-α), oxidative stress markers (ROS, MDA, T-SOD), and apoptosis.[3]

-

Parkinson's Disease Model: Parkinson's disease was induced in mice using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 30 mg/kg. Motor function was assessed, and brain tissue (substantia nigra) was analyzed for neuronal injury and levels of tyrosine hydroxylase (TH).[4][5]

-

Type 2 Diabetes Model: Male C57BLKS/J db/db mice were used as a model for type 2 diabetes. Morroniside (20 or 100 mg/kg body weight/day) was administered orally for 8 weeks. Serum glucose, triglycerides, and liver function markers were measured. Liver tissues were analyzed for oxidative stress and inflammatory markers.[8][9]

In Vitro Assays

-

Cell Viability and Apoptosis: Cell viability was assessed using assays like the MTT assay. Apoptosis was quantified using flow cytometry to measure the percentage of apoptotic cells.[3]

-

Oxidative Stress Measurement: Intracellular reactive oxygen species (ROS) levels were measured using fluorescent probes. Lipid peroxidation was assessed by measuring malondialdehyde (MDA) levels. The activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) was also determined.[3][11]

-

Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., NMDAR2B, NF-κB, Cox-2, Mmp-13, GPX4) were determined by Western blotting to elucidate the underlying molecular mechanisms.[3][7]

Signaling Pathways and Visualizations

The therapeutic effects of 7-O-Methylmorroniside and morroniside are underpinned by their modulation of several key signaling pathways.

Neuroprotection via NMDAR2B Inhibition and Gut Microbiome Modulation

In the context of Alzheimer's disease, 7-α-O-Methylmorroniside appears to exert its neuroprotective effects through a dual mechanism involving the gut-brain axis and direct neuronal signaling.

Caption: Neuroprotective pathway of 7-O-Methylmorroniside in Alzheimer's Disease.

Anti-inflammatory Action via NF-κB Inhibition

Morroniside's anti-inflammatory effects are largely attributed to its ability to suppress the NF-κB signaling pathway, a central regulator of inflammation.

Caption: Morroniside's inhibition of the NF-κB inflammatory pathway.

Neuroprotection in Parkinson's Disease via Nrf2/ARE Activation and Ferroptosis Inhibition

In Parkinson's disease models, morroniside demonstrates a protective effect on dopaminergic neurons by enhancing antioxidant defenses and preventing iron-mediated cell death.

Caption: Morroniside's dual mechanism of neuroprotection in Parkinson's Disease.

Conclusion and Future Directions

7-O-Methylmorroniside and morroniside represent promising natural compounds with multifaceted therapeutic potential. Their demonstrated efficacy in preclinical models of neurodegenerative diseases, inflammatory conditions, and metabolic disorders, coupled with an increasing understanding of their molecular mechanisms, positions them as strong candidates for further drug development.

Future research should focus on several key areas:

-

Pharmacokinetic and Bioavailability Studies: More detailed pharmacokinetic studies are needed to optimize dosing and delivery methods, as the oral bioavailability of morroniside has been reported to be low.[13]

-

Clinical Trials: Rigorous, well-designed clinical trials are essential to validate the preclinical findings in human subjects and to assess the safety and efficacy of these compounds for specific indications.

-

Structure-Activity Relationship Studies: Synthesis and evaluation of morroniside derivatives could lead to the development of novel compounds with improved potency, selectivity, and pharmacokinetic properties.[14]

-

Long-term Safety and Toxicity: Comprehensive long-term toxicity studies are required to ensure the safety of these compounds for chronic use.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 7-O-Methyl morroniside - 上海一研生物科技有限公司 [m.elisa-research.com]

- 3. 7-α-O-Methylmorroniside ameliorated brain injury in 5×FAD mice by regulating the gut microbiome and NMDAR2B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of morroniside from Cornus officinalis sieb. Et zucc against Parkinson’s disease via inhibiting oxidative stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Idiopathic Parkinson Disease | Neuroprotective effects of morroniside from Cornus officinalis sieb. Et zucc against Parkinson’s disease via inhibiting oxidative stress and ferroptosis | springermedicine.com [springermedicine.com]

- 6. Morroniside ameliorates inflammatory skeletal muscle atrophy via inhibiting canonical and non-canonical NF-κB and regulating protein synthesis/degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of morroniside, iridoid glycoside from Corni Fructus, on diabetes-induced alterations such as oxidative stress, inflammation, and apoptosis in the liver of type 2 diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The beneficial effects of morroniside on the inflammatory response and lipid metabolism in the liver of db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Morroniside protects OLN-93 cells against H2O2-induced injury through the PI3K/Akt pathway-mediated antioxidative stress and antiapoptotic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Studies on pharmacokinetics of loganin and morroniside in Cornus officinalis injection in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

A Comprehensive Review of the Biological Activity of 7-O-Methyl Morroniside

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

7-O-Methyl morroniside (B1252140), an iridoid glycoside extracted from the fruit of Cornus officinalis (Shan Zhu Yu), is an emerging natural compound with significant therapeutic potential.[1] As a derivative of the more extensively studied morroniside, 7-O-Methyl morroniside (specifically the 7-α-O-Methylmorroniside isomer, hereafter referred to as MorA) is gaining attention for its distinct biological activities, particularly its neuroprotective effects.[2] Current research, while nascent, points towards a multi-faceted mechanism of action, positioning MorA as a promising candidate for further investigation in the context of complex neurodegenerative diseases.

This technical guide provides a comprehensive review of the existing scientific literature on the biological activity of MorA. It summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the proposed mechanisms of action to support ongoing research and drug development efforts.

Biological Activity: Neuroprotection in Alzheimer's Disease

The primary biological activity documented for MorA is its neuroprotective effect in the context of Alzheimer's disease (AD).[2] A key study utilizing the 5x FAD transgenic mouse model of AD demonstrated that MorA administration significantly ameliorates multiple pathological hallmarks of the disease.

In Vivo Efficacy: In 5x FAD mice, MorA treatment was shown to:

-

Enhance Cognitive Function : Significantly improved performance in the Morris Water Maze test, indicating enhanced spatial learning and memory.[2][3]

-

Reduce Neuropathology : Attenuated neuronal cell atrophy and decreased the formation of Aβ plaques in brain tissue.[3]

-

Mitigate Key Pathological Markers : Reduced the brain levels of amyloid-beta peptides (Aβ1-40 and Aβ1-42), phosphorylated Tau (p-Tau), and inflammatory factors.[2][4]

-

Combat Oxidative Stress : Lowered the levels of oxidative stress markers and reduced neuronal apoptosis in the brain.[2][3]

In Vitro Corroboration: Studies using neuronal (PC12) and microglial (N9) cell lines induced with Aβ₂₅₋₃₅ toxicity further support the neuroprotective claims. MorA treatment effectively decreased the rates of apoptosis, reactive oxygen species (ROS) generation, and intracellular Ca²⁺ levels in these cells.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings on the biological activity of this compound from preclinical studies.

Table 1: In Vivo Effects of this compound (MorA) in 5x FAD Mice

| Parameter | Model Group | MorA-Treated Group | Positive Control (Memantine) | Outcome of MorA Treatment | Reference |

| Cognitive Function | Impaired learning & memory | Significant Improvement | Significant Improvement | Enhanced spatial learning and memory | [2][3] |

| Aβ₁₋₄₂ Levels (Brain) | Significantly Elevated | Significantly Reduced | Significantly Reduced | Reduction in amyloid plaque burden | [2] |

| p-Tau Levels (Brain) | Significantly Elevated | Significantly Reduced | Significantly Reduced | Inhibition of Tau hyperphosphorylation | [2] |

| Neuronal Apoptosis Rate (Brain) | Significantly Increased | Significantly Decreased | Significantly Decreased | Anti-apoptotic effect | [2] |

| Oxidative Stress (ROS in Brain) | Significantly Increased | Significantly Decreased | Significantly Decreased | Antioxidant effect | [2] |

| Inflammatory Factors (Brain) | Significantly Elevated | Significantly Reduced | Significantly Reduced | Anti-inflammatory effect | [2] |

Table 2: In Vitro Effects of this compound (MorA) on Aβ₂₅₋₃₅-Induced Cells

| Cell Line | Parameter | Aβ₂₅₋₃₅ Model | MorA-Treated | Outcome of MorA Treatment | Reference |

| N9 (Microglia) | Apoptosis Rate | Significantly Increased | Significantly Decreased | Inhibits Aβ-induced apoptosis | [2] |

| ROS Levels | Significantly Increased | Significantly Decreased | Reduces Aβ-induced oxidative stress | [2] | |

| Ca²⁺ Levels | Significantly Increased | Significantly Decreased | Attenuates Aβ-induced calcium influx | [2] | |

| PC12 (Neuronal) | Apoptosis Rate | Significantly Increased | Significantly Decreased | Inhibits Aβ-induced apoptosis | [2] |

| ROS Levels | Significantly Increased | Significantly Decreased | Reduces Aβ-induced oxidative stress | [2] | |

| Ca²⁺ Levels | Significantly Increased | Significantly Decreased | Attenuates Aβ-induced calcium influx | [2] |

Mechanism of Action

Research indicates that MorA exerts its neuroprotective effects through a novel, dual mechanism involving the regulation of the gut-brain axis and direct inhibition of the NMDAR2B receptor.[2]

-

Gut Microbiome Modulation : MorA was found to restore homeostasis in the gut microbiota of 5x FAD mice. 16S rDNA sequencing revealed that MorA treatment increased the abundance of beneficial bacteria, such as Lactobacillus, while decreasing populations of inflammation-associated bacteria like Muribaculaceae and Prevotellaceae.[2][4] Correlation analysis showed a significant link between these microbial shifts and the reduction of inflammatory and oxidative stress indicators in the brain, suggesting MorA acts, at least in part, by modulating the gut-brain axis.[2]

-

NMDAR2B Inhibition : The ameliorative effects of MorA on brain injury in AD models were found to be closely associated with the N-methyl-D-aspartate receptor 2B (NMDAR2B).[2] In vitro, the protective effects of MorA against Aβ₂₅₋₃₅-induced apoptosis, ROS, and Ca²⁺ overload were significantly inhibited by the presence of MK-801, a known NMDAR2B antagonist. This demonstrates that MorA's neuroprotective activity is mediated through the NMDAR2B signaling pathway.[2]

Experimental Protocols

The following section details the key experimental methodologies employed in the study of MorA's biological activity.

1. Animal Model and Treatment

-

Model : Transgenic 5x FAD mice, which carry five familial Alzheimer's disease gene mutations, were used. These mice develop AD-like pathology, including amyloid plaque formation and cognitive deficits.[2]

-

Groups : Mice were typically divided into a wild-type control, a 5x FAD model group, a positive control group (treated with Memantine), and MorA-treated groups at various dosages.[3]

-

Administration : MorA was administered orally (p.o.) daily for a period of several weeks to assess chronic effects.

2. Behavioral Analysis

-

Morris Water Maze (MWM) : This test was used to evaluate hippocampus-dependent spatial learning and memory. Mice were trained to find a hidden platform in a circular pool of opaque water. Key metrics included escape latency (time to find the platform) and the number of times the mouse crossed the former platform location during a probe trial.[3]

3. In Vitro Cell Models

-

Cell Lines : Murine microglial cells (N9) and rat pheochromocytoma cells (PC12) were used as models for neuronal and glial cells, respectively.[2]

-

Toxicity Induction : Cells were treated with Aβ₂₅₋₃₅ oligomers to induce cytotoxicity, oxidative stress, and apoptosis, mimicking AD-related cellular damage.[2]

-

Intervention : To test the mechanism, cells were co-treated with MorA and the NMDAR2B inhibitor MK-801.[2]

4. Biochemical and Cellular Assays

-

Flow Cytometry : Used to quantify the rate of apoptosis and the levels of intracellular ROS and Ca²⁺ in brain tissue homogenates and cultured cells.[2]

-

Western Blot : Employed to measure the protein expression levels of key targets, including NMDAR2B, Aβ, and p-Tau, in brain tissue samples.[2]

-

Pathological Staining : Brain sections were analyzed using histopathological techniques to observe neuronal morphology and Aβ plaque deposition.

5. Gut Microbiome Analysis

-

16S rDNA Sequencing : Fecal samples from mice were collected, and the V3-V4 hypervariable region of the 16S ribosomal DNA was sequenced to determine the composition and relative abundance of different bacterial taxa in the gut.[2]

Conclusion and Future Directions

This compound (MorA) is a promising neuroprotective agent with demonstrated efficacy in preclinical models of Alzheimer's disease. The current body of evidence strongly suggests that MorA operates through a sophisticated dual mechanism, targeting both the gut-brain axis and the NMDAR2B receptor to reduce neuroinflammation, oxidative stress, and key pathological markers of AD.

While these findings are significant, the research into MorA is still in its early stages. Future investigations should focus on:

-

Pharmacokinetics and Bioavailability : Determining the absorption, distribution, metabolism, and excretion (ADME) profile of MorA to optimize dosing and delivery.

-

Safety and Toxicology : Establishing a comprehensive safety profile through long-term toxicology studies.

-

Broader Efficacy : Exploring the therapeutic potential of MorA in other neurodegenerative disorders, such as Parkinson's disease or spinal cord injury, where the parent compound morroniside has shown activity.

-

Clinical Translation : Designing and conducting rigorous clinical trials to validate these preclinical findings in human subjects.

The comprehensive data presented in this guide underscore the potential of this compound as a valuable lead compound in the development of novel therapeutics for neurodegenerative diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 7-α-O-Methylmorroniside ameliorated brain injury in 5×FAD mice by regulating the gut microbiome and NMDAR2B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 7-α-O-Methylmorroniside ameliorated brain injury in 5×FAD mice by regulating the gut microbiome and NMDAR2B [frontiersin.org]

- 4. researchgate.net [researchgate.net]

A Technical Guide to 7-O-Methylmorroniside: A Bioactive Iridoid in Traditional Chinese Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Methylmorroniside, an iridoid glycoside primarily isolated from Cornus officinalis (Shan Zhu Yu), is a significant bioactive compound within the armamentarium of Traditional Chinese Medicine (TCM). Historically, Cornus officinalis has been utilized for centuries to nourish the liver and kidney, astringe essence, and address conditions now understood as related to aging, metabolic disorders, and neurodegeneration.[1][2][3] Modern pharmacological research has begun to elucidate the molecular mechanisms underpinning these traditional uses, identifying 7-O-Methylmorroniside and its related compounds as key contributors to the herb's therapeutic effects. This technical guide provides an in-depth review of the current scientific understanding of 7-O-Methylmorroniside, focusing on its neuroprotective and anti-inflammatory activities. It details the signaling pathways involved, presents available quantitative data, and outlines comprehensive experimental protocols for its investigation.

Introduction: From Ancient Herb to Modern Medicine

Cornus officinalis, commonly known as the Japanese Cornelian Cherry, holds a revered place in TCM. Its fruit, Shan Zhu Yu, is classified as a tonic herb used to address deficiencies in the kidney and liver organ-systems.[1][4] Traditional applications include treatments for dizziness, tinnitus, soreness of the lower back and knees, and excessive sweating.[3] The primary chemical constituents responsible for its bioactivity are iridoid glycosides, with morroniside (B1252140) and its derivative, 7-O-Methylmorroniside, being among the most important.[1][2] These compounds have garnered significant interest for their potential in treating complex modern diseases, including neurodegenerative disorders and chronic inflammatory conditions.[2][5]

Pharmacological Activities and Mechanisms of Action

Research indicates that 7-O-Methylmorroniside exerts its effects through the modulation of multiple critical cellular signaling pathways. Its primary documented activities are neuroprotection and anti-inflammation, which are often interconnected.

Neuroprotective Effects

7-O-Methylmorroniside and its isomers have demonstrated significant neuroprotective properties in various in vitro and in vivo models of neuronal damage, including models of Alzheimer's disease and cerebral ischemia.[6][7] The mechanisms are multifaceted, involving the reduction of oxidative stress, inhibition of apoptosis, and maintenance of calcium homeostasis.

One of the key pathways implicated is the PI3K/Akt/Nrf2 signaling cascade . Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases.[8] The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon activation by upstream kinases like Akt, Nrf2 translocates to the nucleus, where it initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[9][10] 7-O-Methylmorroniside is believed to promote this protective pathway, thereby shielding neurons from oxidative damage.

Anti-inflammatory Effects

Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. 7-O-Methylmorroniside exhibits potent anti-inflammatory effects by suppressing the activation of microglia and macrophages, key immune cells in the brain and periphery. The primary mechanism is the inhibition of the Toll-like Receptor 4 (TLR4)/NF-κB signaling pathway .[2][11]

Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of TLR4. Activation of this receptor initiates a downstream cascade involving MyD88 and other adaptor proteins, leading to the phosphorylation and degradation of IκBα. This releases the transcription factor NF-κB (p65 subunit) to translocate into the nucleus. In the nucleus, NF-κB drives the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as the enzyme inducible Nitric Oxide Synthase (iNOS), which produces the inflammatory mediator nitric oxide (NO). 7-O-Methylmorroniside has been shown to block this pathway, likely at the level of TLR4 activation or downstream signaling, thereby reducing the production of these inflammatory mediators.[5][11]

Quantitative Data Summary

While comprehensive dose-response and IC50 data for 7-O-Methylmorroniside are still emerging, studies on its stereoisomer, 7-α-O-Methylmorroniside (MorA), in a cellular model of Alzheimer's disease (Aβ₂₅₋₃₅-induced toxicity) provide valuable quantitative insights.

Table 1: Neuroprotective Effects of 7-α-O-Methylmorroniside (MorA) on Aβ₂₅₋₃₅-Induced N9 and PC12 Cells [6]

| Cell Line | Parameter | Aβ₂₅₋₃₅ Control | MorA (10 μM) | MorA (20 μM) | MorA (40 μM) |

| N9 | Apoptosis Rate (%) | 100 (Normalized) | ↓ (P < 0.01) | ↓↓ (P < 0.01) | ↓↓↓ (P < 0.01) |

| ROS Level (%) | 100 (Normalized) | ↓ (P < 0.05) | ↓↓ (P < 0.01) | ↓↓↓ (P < 0.01) | |

| Ca²⁺ Level (%) | 100 (Normalized) | ↓ (P < 0.05) | ↓↓ (P < 0.01) | ↓↓↓ (P < 0.01) | |

| PC12 | Apoptosis Rate (%) | 100 (Normalized) | ↓ (P < 0.05) | ↓↓ (P < 0.01) | ↓↓↓ (P < 0.01) |

| ROS Level (%) | 100 (Normalized) | ↓ (P < 0.05) | ↓↓ (P < 0.01) | ↓↓↓ (P < 0.01) | |

| Ca²⁺ Level (%) | 100 (Normalized) | ↓ (P < 0.05) | ↓↓ (P < 0.01) | ↓↓↓ (P < 0.01) |

Note: Data represents the dose-dependent reduction in apoptosis, Reactive Oxygen Species (ROS), and intracellular Calcium (Ca²⁺) levels. Arrows indicate a qualitative decrease, with statistical significance noted.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for investigating the anti-inflammatory and neuroprotective effects of compounds like 7-O-Methylmorroniside.

In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages

This workflow assesses the ability of 7-O-Methylmorroniside to inhibit the production of inflammatory mediators in LPS-stimulated macrophage cells.

4.1.1 Cell Culture and Plating:

-

Culture: Maintain RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ humidified incubator.

-

Plating: Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

4.1.2 Treatment:

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of 7-O-Methylmorroniside (e.g., 1, 10, 50, 100 µM). Incubate for 1-2 hours.

-

Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the vehicle control. Incubate for 24 hours.

4.1.3 Nitric Oxide (NO) Assay (Griess Assay):

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation: Incubate at room temperature for 10 minutes, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader. Calculate NO concentration against a sodium nitrite (B80452) standard curve.

4.1.4 Cytokine ELISA (TNF-α, IL-6):

-

Coating: Coat a 96-well ELISA plate with a capture antibody specific for mouse TNF-α or IL-6 overnight at 4°C.

-

Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour.

-

Sample Incubation: Add 100 µL of cell culture supernatant (and standards) to the wells and incubate for 2 hours at room temperature.

-

Detection: Wash the plate and add the biotinylated detection antibody for 1 hour.

-

Signal Generation: Wash again, then add Streptavidin-HRP conjugate for 30 minutes. Finally, add TMB substrate and incubate until color develops.

-

Measurement: Stop the reaction with 2N H₂SO₄ and read the absorbance at 450 nm.

4.1.5 Cell Viability (MTT Assay):

-

MTT Addition: After removing the supernatant for other assays, add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate for 4 hours at 37°C until purple formazan (B1609692) crystals form.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to dissolve the crystals.

-

Measurement: Shake the plate for 15 minutes and read the absorbance at 570 nm.

In Vitro Neuroprotection Assay using HT22 Cells

This protocol assesses the ability of 7-O-Methylmorroniside to protect neuronal cells from glutamate-induced oxidative stress and cell death.

4.2.1 Cell Culture and Treatment:

-

Culture: Grow HT22 murine hippocampal neuronal cells in DMEM with 10% FBS.

-

Plating: Seed cells in 96-well plates at 1 x 10⁴ cells/well and allow to adhere.

-

Treatment: Pre-treat cells with 7-O-Methylmorroniside for 1-2 hours.

-

Induction of Injury: Add glutamate (B1630785) to a final concentration of 5 mM and incubate for 24 hours.

4.2.2 Western Blot for Nrf2 Pathway Activation:

-

Cell Lysis: After treatment (typically a shorter time course, e.g., 6-12 hours), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against Nrf2, HO-1, or a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

Conclusion and Future Directions

7-O-Methylmorroniside is a compelling bioactive compound from Cornus officinalis with a strong basis in Traditional Chinese Medicine and growing validation from modern pharmacological research. Its neuroprotective and anti-inflammatory effects, mediated through key signaling pathways like TLR4/NF-κB and PI3K/Akt/Nrf2, position it as a promising candidate for further drug development, particularly for neurodegenerative and inflammatory diseases.

Future research should focus on obtaining more precise quantitative data, including IC50 and EC50 values for various endpoints, and conducting comprehensive pharmacokinetic and pharmacodynamic studies. Elucidating the specific molecular interactions with pathway proteins and exploring its efficacy in a wider range of preclinical disease models will be crucial steps in translating the therapeutic potential of this ancient remedy into a modern medicinal agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Morroniside ameliorates sevoflurane anesthesia-induced cognitive dysfunction in aged mice through modulating the TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MAR1 suppresses inflammatory response in LPS-induced RAW 264.7 macrophages and human primary peripheral blood mononuclear cells via the SIRT1/PGC-1α/PPAR-γ pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-α-O-Methylmorroniside ameliorated brain injury in 5×FAD mice by regulating the gut microbiome and NMDAR2B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Morroniside protects against cerebral ischemia/reperfusion injury by inhibiting neuron apoptosis and MMP2/9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective Effects of Tetrahydrocurcumin against Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological Protection against Ischemia-Reperfusion Injury by Regulating the Nrf2-Keap1-ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Nrf2 in Relieving Cerebral Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Morroniside ameliorates sevoflurane anesthesia-induced cognitive dysfunction in aged mice through modulating the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the In Vivo Metabolism of 7-O-Methyl Morroniside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo metabolism studies on 7-O-Methyl morroniside (B1252140) are limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known metabolism of its parent compound, morroniside, and the general metabolic pathways of iridoid glycosides. The experimental protocols and analytical methods described for morroniside are directly applicable to future studies on 7-O-Methyl morroniside.

Introduction

This compound is an iridoid glycoside found in plants such as Cornus officinalis (Shan-zhu-yu), a traditional Chinese medicine.[1][2] Iridoid glycosides are a class of monoterpenoids known for a range of biological activities, making them of interest for drug development.[3] Understanding the in vivo metabolism of this compound is crucial for evaluating its pharmacokinetic profile, bioavailability, and potential therapeutic efficacy. This guide summarizes the current understanding of morroniside's pharmacokinetics as a surrogate for this compound, details relevant experimental methodologies, and proposes the likely metabolic pathways for the methylated compound.

Pharmacokinetics of Morroniside (Parent Compound)

The pharmacokinetic profile of morroniside has been investigated in rats, revealing poor oral bioavailability.[4][5] This suggests that a significant portion of the administered dose may not reach systemic circulation in its intact form.

Table 1: Pharmacokinetic Parameters of Morroniside in Rats after Oral and Intravenous Administration

| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (10 mg/kg) |

| Cmax (ng/mL) | 19.77 ± 8.23 | - |

| Tmax (h) | 0.25 ± 0.14 | - |

| AUC(0-t) (ng·h/mL) | 58.98 ± 21.34 | 1372.45 ± 245.67 |

| AUC(0-∞) (ng·h/mL) | 61.23 ± 22.15 | 1389.21 ± 250.11 |

| t1/2z (h) | 1.89 ± 0.54 | 1.56 ± 0.38 |

| Vd (L/kg) | - | 1.23 ± 0.28 |

| CLz/F (L/h/kg) | 163.31 ± 59.21 | 0.007 ± 0.001 |

| Bioavailability (F, %) | 4.3 | - |

Data adapted from Xiong et al., 2019.[4]

Proposed In Vivo Metabolism of this compound

The metabolism of this compound is expected to follow pathways common to other iridoid glycosides and methylated compounds. The primary metabolic transformations are likely to include O-demethylation, hydrolysis of the glycosidic linkage, and subsequent phase II conjugation reactions.

Phase I Metabolism

-

O-Demethylation: The primary and initial metabolic step is likely the removal of the methyl group from the 7-hydroxyl position, yielding the parent compound, morroniside. This reaction is typically catalyzed by cytochrome P450 enzymes in the liver.

-

Hydrolysis: The glycosidic bond linking the iridoid aglycone to the glucose moiety can be hydrolyzed by β-glucosidases present in the gut microbiota, releasing the aglycone.

Phase II Metabolism

The products of phase I metabolism, morroniside and its aglycone, are expected to undergo phase II conjugation reactions to increase their water solubility and facilitate excretion. These reactions include:

-

Glucuronidation: The addition of glucuronic acid to hydroxyl groups.

-

Sulfation: The addition of a sulfonate group.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. The absorption of oral morroniside in rats: In vivo, in situ and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 7-O-Methylmorroniside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and analytical methodologies for the iridoid glycoside, 7-O-Methylmorroniside. The information presented is essential for the identification, characterization, and quality control of this natural product, which is of significant interest in phytochemical and pharmacological research.

Spectroscopic Data

The structural confirmation of 7-O-Methylmorroniside relies on a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

¹H Nuclear Magnetic Resonance (NMR) Data